molecular formula C19H22NO3P B14376614 Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate CAS No. 88167-94-6

Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate

Cat. No.: B14376614
CAS No.: 88167-94-6
M. Wt: 343.4 g/mol
InChI Key: WBIKURWZQVRNGG-UHFFFAOYSA-N
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Description

Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diphenylphosphoryl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diphenylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diphenylphosphoryl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • Icaridin
  • Vocacapsaicin

Uniqueness

Methyl 2-(diphenylphosphoryl)piperidine-1-carboxylate is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

88167-94-6

Molecular Formula

C19H22NO3P

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2-diphenylphosphorylpiperidine-1-carboxylate

InChI

InChI=1S/C19H22NO3P/c1-23-19(21)20-15-9-8-14-18(20)24(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3

InChI Key

WBIKURWZQVRNGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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